![molecular formula C16H14N4O3 B2461697 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide CAS No. 2034427-99-9](/img/structure/B2461697.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide
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Overview
Description
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, and a nicotinamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound contains a furan ring, a pyrazine ring, and a nicotinamide group . These groups can participate in various chemical reactions and can interact with biological targets in specific ways.Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the furan ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound aren’t available, similar compounds often have properties typical of organic compounds, such as being solid at room temperature.Scientific Research Applications
- Lung cancer remains a significant global health concern. Researchers have explored novel compounds to combat this disease, and the chalcone series containing our compound has emerged as a potential candidate .
- Pyrazoles, nitrogen-containing heterocycles, also play a crucial role in medicinal chemistry. Their applications span anti-inflammatory, antioxidant, and antimicrobial activities .
- Treatment with P2S5 yields the corresponding carbothioamide, which can be oxidized to form 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
Anticancer Potential
Heterocyclic Chemistry
Thiazolo Derivatives
Bioactive Compounds
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Future Directions
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-16-11(4-2-6-19-16)15(21)20-10-12-14(18-8-7-17-12)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVZBCOVZJMGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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